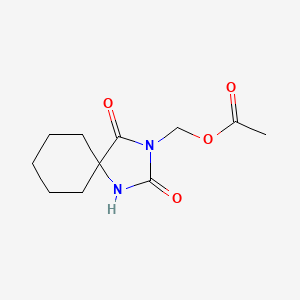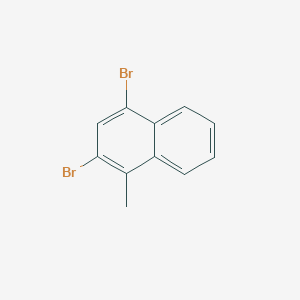
2,4-Dibromo-1-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methyl group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1-methylnaphthalene in carbon tetrachloride (CCI4) under irradiation with a 150W projector lamp at temperatures below 10°C . This method ensures high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid brominating agents such as tetrapropylammonium nonabromide (Pr4NBr9) can also be employed for higher selectivity and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various functionalized naphthalene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of hydrogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: 2,4-Dibromo-1-methylnaphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted naphthalenes, which are important in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties that are valuable in the formulation of flame retardants and other performance materials .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-methylnaphthalene primarily involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, facilitating nucleophilic attacks by various reagents. This reactivity is leveraged in synthetic chemistry to introduce different functional groups into the naphthalene ring .
Comparison with Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 3 positions.
2,6-Dibromo-1-methylnaphthalene: Similar to 2,4-Dibromo-1-methylnaphthalene but with bromine atoms at the 2 and 6 positions.
1-Bromo-4-methylnaphthalene: A monobrominated derivative with a single bromine atom at the 1 position and a methyl group at the 4 position
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
3278-84-0 |
|---|---|
Molecular Formula |
C11H8Br2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
2,4-dibromo-1-methylnaphthalene |
InChI |
InChI=1S/C11H8Br2/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12/h2-6H,1H3 |
InChI Key |
NXDJUCJELBQDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




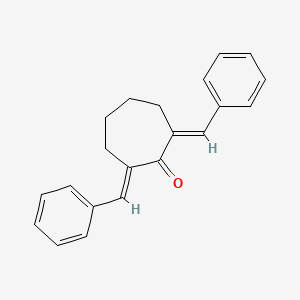
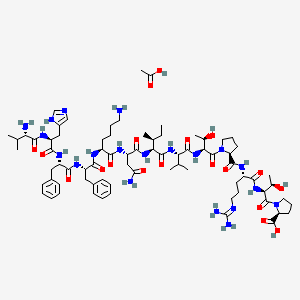

![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
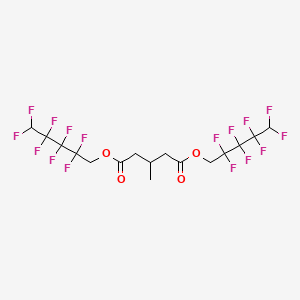
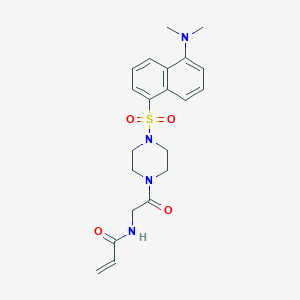
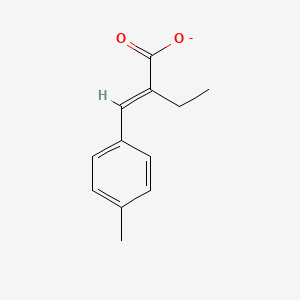
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
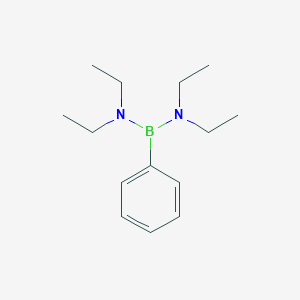
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
